molecular formula C8H15NO4 B14264732 (4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide CAS No. 170164-81-5

(4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide

Cat. No.: B14264732
CAS No.: 170164-81-5
M. Wt: 189.21 g/mol
InChI Key: WRVGTVXCKULZLZ-ZCFIWIBFSA-N
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Description

(4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide is a chemical compound with a unique structure that includes a dioxolane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide typically involves the formation of the dioxolane ring followed by the introduction of the carboxamide group. One common method involves the reaction of a suitable diol with a carbonyl compound to form the dioxolane ring, followed by the introduction of the carboxamide group through an amide formation reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R)-N-Methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide include other dioxolane derivatives and carboxamides with similar structural features.

Properties

CAS No.

170164-81-5

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(4R)-N-methoxy-N,2,2-trimethyl-1,3-dioxolane-4-carboxamide

InChI

InChI=1S/C8H15NO4/c1-8(2)12-5-6(13-8)7(10)9(3)11-4/h6H,5H2,1-4H3/t6-/m1/s1

InChI Key

WRVGTVXCKULZLZ-ZCFIWIBFSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C(=O)N(C)OC)C

Canonical SMILES

CC1(OCC(O1)C(=O)N(C)OC)C

Origin of Product

United States

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